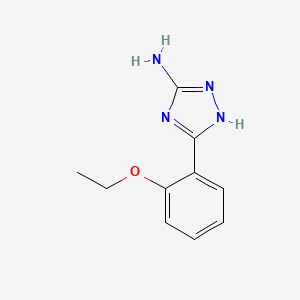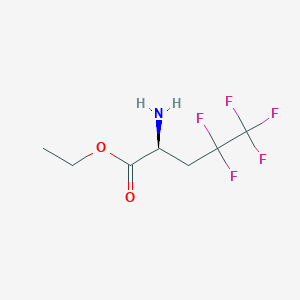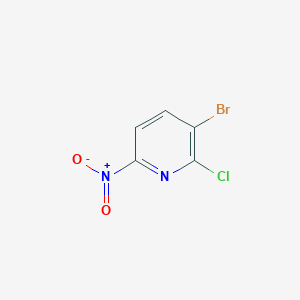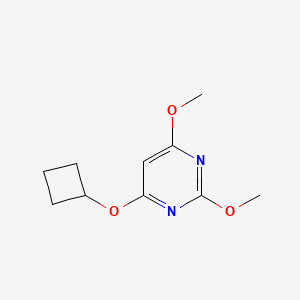
5-(Bromoacetyl)pyrimidine-2,4(1h,3h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a bromoacetyl group attached to the pyrimidine ring, which imparts unique chemical properties and reactivity. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of acetylpyrimidine derivatives. One common method is the reaction of 5-acetylpyrimidine-2,4(1H,3H)-dione with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized to form higher oxidation state derivatives, which may exhibit different chemical and biological properties.
Reduction: Reduction reactions can convert the bromoacetyl group to other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine metabolism.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and processes, making the compound a valuable tool for studying enzyme function and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetylpyrimidine-2,4(1H,3H)-dione: Lacks the bromoacetyl group, resulting in different reactivity and biological activity.
5-(Chloroacetyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloroacetyl group, which may exhibit different chemical properties and reactivity.
5-(Fluoroacetyl)pyrimidine-2,4(1H,3H)-dione:
Uniqueness
5-(Bromoacetyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and allows for the formation of covalent bonds with biological targets. This property makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents with targeted mechanisms of action.
Propiedades
Número CAS |
34034-07-6 |
|---|---|
Fórmula molecular |
C6H5BrN2O3 |
Peso molecular |
233.02 g/mol |
Nombre IUPAC |
5-(2-bromoacetyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H5BrN2O3/c7-1-4(10)3-2-8-6(12)9-5(3)11/h2H,1H2,(H2,8,9,11,12) |
Clave InChI |
DGMCKJPPFSDVCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)

![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)







